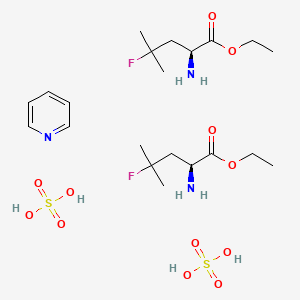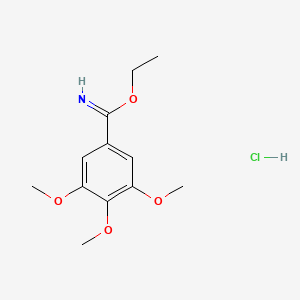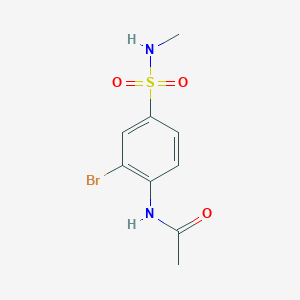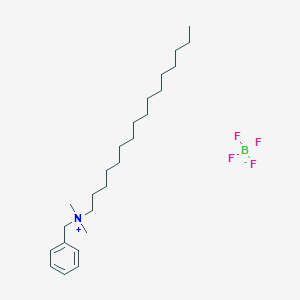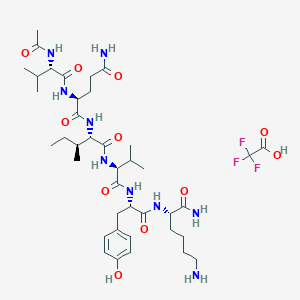
Acetyl-PHF6 amide Trifluoroacetate
説明
Acetyl-PHF6 amide Trifluoroacetate is a compound with the molecular formula C40H64F3N9O11 . It is also known by other names such as Acetyl-PHF6 amide (TFA), AcPHF6 (TFA), and Acetyl-PHF6 amide TFA . The IUPAC name for this compound is (2 S )-2- [ [ (2 S )-2-acetamido-3-methylbutanoyl]amino]- N - [ (2 S ,3 S )-1- [ [ (2 S )-1- [ [ (2 S )-1- [ [ (2 S )-1,6-diamino-1-oxohexan-2-yl]amino]-3- (4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid .
Molecular Structure Analysis
The molecular weight of Acetyl-PHF6 amide Trifluoroacetate is 904.0 g/mol . The compound has a complex structure, which includes multiple amide groups and a trifluoroacetate group . Unfortunately, the generation of a 3D structure is disallowed due to the large number of atoms, flexibility, and the presence of a mixture or salt .科学的研究の応用
Beckmann Rearrangement Catalyzed by Trifluoroacetic Acid
Trifluoroacetic acid (TFA) has been used as a catalyst in the Beckmann rearrangement of acetophenone oximes to corresponding amides. This process is highly selective and yields practically quantitative amide, demonstrating TFA's role in forming reactive trifluoroacetylated intermediates (Quartarone, Rancan, Ronchin, & Vavasori, 2014).
Modification of Acid Labile Amide Protecting Group
Acetylation of the trifluoroacetic acid labile amide protecting group significantly increases acid stability. This method is utilized in Fmoc / t-butyl solid phase peptide synthesis, allowing for deprotection and cleavage while retaining backbone amide protection (Quibell, Turnell, & Johnson, 1994).
Role in Fibril Formation of Tau Protein
Trifluoroacetates like Acetyl-PHF6 amide are relevant in studying the structure of core domains of fibril-forming PHF/Tau fragments. These studies provide insights into the mechanisms of neurodegenerative diseases and potential targets for anti-tauopathy drugs (Inouye, Sharma, Goux, & Kirschner, 2006).
Trifluoroacetylation of Amines
Trifluoroacetylation of amines using trifluoroacetic anhydride is an important process in organic synthesis, particularly in peptide and amino sugar synthesis. Trifluoroacetamides are widely used due to their ease of removal (Iranpoor & Zeynizadeh, 1999).
NMR Studies on Amides
NMR studies on N-acetyl-L-alanyl-L-alanine-methylamide in trifluoroacetic acid solutions provide insights into the interaction between peptide units and trifluoroacetic acid, which is crucial for understanding the structure and dynamics of peptides (Asakura, 1981).
作用機序
Target of Action
The primary target of Acetyl-PHF6 amide (TFA) is the Tau protein . The Tau protein plays a crucial role in stabilizing microtubules in neurons and is implicated in various neurodegenerative diseases.
Biochemical Pathways
Considering its target, it’s plausible that it impacts pathways related toneuronal signaling . The downstream effects of such interactions would likely involve changes in microtubule dynamics and neuronal function.
Action Environment
It’s worth noting that the compound should be stored in a sealed environment, away from moisture and light , indicating that these factors could potentially affect its stability.
特性
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H63N9O9.C2HF3O2/c1-8-22(6)32(47-34(52)27(16-17-29(40)50)44-36(54)30(20(2)3)42-23(7)48)38(56)46-31(21(4)5)37(55)45-28(19-24-12-14-25(49)15-13-24)35(53)43-26(33(41)51)11-9-10-18-39;3-2(4,5)1(6)7/h12-15,20-22,26-28,30-32,49H,8-11,16-19,39H2,1-7H3,(H2,40,50)(H2,41,51)(H,42,48)(H,43,53)(H,44,54)(H,45,55)(H,46,56)(H,47,52);(H,6,7)/t22-,26-,27-,28-,30-,31-,32-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZQXEVBTNVRQK-YNUHNEFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H64F3N9O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
904.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetyl-PHF6 amide (TFA) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![t-Butyl {[2-(aminomethyl)-4-pyridinyl]methyl}carbamate hydrochloride, 95%](/img/structure/B6299273.png)
![rac-(5R,6R)-1-Azaspiro[4.4]nonan-6-ol hydrochloride, 95%](/img/structure/B6299278.png)
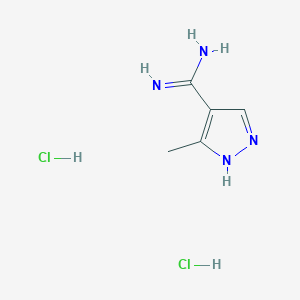

![2-(2,3-Difluoro-4-methylphenyl)benzo[d]thiazole](/img/structure/B6299293.png)
![t-Butyl rac-(4aR,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride, 95%](/img/structure/B6299308.png)
